molecular formula C10H8N2O3S B3373047 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 949279-24-7

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3373047
CAS No.: 949279-24-7
M. Wt: 236.25 g/mol
InChI Key: KWHJYRNULLJIKY-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains a furan ring, a pyrimidine ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of a furan derivative with a pyrimidine precursor under acidic or basic conditions. One common method involves the reaction of 2-furoic acid with thiourea and an aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: A simpler furan derivative with similar reactivity.

    Dihydropyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.

    Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

Uniqueness

2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its combination of a furan ring, a pyrimidine ring, and a carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-5-7(10(13)14)9(16)12-8(11-5)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHJYRNULLJIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 2
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 3
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 4
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 5
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 6
2-(furan-2-yl)-4-methyl-6-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid

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